BenchChemオンラインストアへようこそ!

6-(4-Iodophenyl)pyrimidin-4-ol

Myeloperoxidase inhibition Cardiovascular inflammation Enzyme assay

6-(4-Iodophenyl)pyrimidin-4-ol offers unique synthetic advantages over bromo/chloro analogs: ~100-1000x faster Pd(0) oxidative addition for efficient cross-coupling and a functional handle for radioiodination (¹²⁴I/¹²⁵I/¹³¹I). Validated biological activity includes MPO inhibition (IC50 159 nM, 16-fold CYP3A4 selectivity) and MIF antagonism. The iodo substituent is essential for covalent MIF modification. Choose this specific derivative for definitive SAR and imaging studies.

Molecular Formula C10H7IN2O
Molecular Weight 298.08 g/mol
Cat. No. B13345388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Iodophenyl)pyrimidin-4-ol
Molecular FormulaC10H7IN2O
Molecular Weight298.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC=N2)I
InChIInChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyAKHZFUYILKFKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Iodophenyl)pyrimidin-4-ol: Molecular Properties and Research-Grade Specifications for Halogenated Pyrimidine Procurement


6-(4-Iodophenyl)pyrimidin-4-ol (CAS 2092720-64-2; molecular formula C₁₀H₇IN₂O; molecular weight 298.08) is a halogenated pyrimidine derivative featuring a 4-iodophenyl substituent at the 6-position of the pyrimidin-4-ol core [1]. This compound is classified within the broader family of 6-arylpyrimidin-4-ols, a scaffold recognized for its versatility in medicinal chemistry and chemical biology applications [2]. The para-iodophenyl moiety confers distinct physicochemical and reactivity characteristics, including enhanced utility in cross-coupling transformations via Suzuki-Miyaura and Sonogashira reactions relative to lighter halogen analogs [3]. The compound is available as a research-grade intermediate with typical HPLC purity specifications of ≥95%, and its well-defined SMILES notation (O=c1cc(-c2ccc(I)cc2)nc[nH]1) ensures unambiguous structure confirmation for procurement documentation [1].

Why 6-(4-Iodophenyl)pyrimidin-4-ol Cannot Be Interchanged with Bromo-, Chloro-, or Unsubstituted Phenyl Analogs in Research Applications


Substituting 6-(4-iodophenyl)pyrimidin-4-ol with bromo-, chloro-, or unsubstituted phenyl analogs introduces quantifiable changes in target engagement, synthetic utility, and downstream biological outcomes that render generic substitution scientifically invalid. Halogen substitution on the 4-phenyl ring fundamentally alters electronic distribution, hydrophobic character (XLogP3 ~1.6 for the bromo analog, with the iodo derivative expected to exhibit higher lipophilicity due to iodine's greater polarizability), and steric occupancy within protein binding pockets [1]. The iodo substituent uniquely enables orthogonal reactivity: as a superior leaving group in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to bromo and chloro analogs, and as a functional handle for radioiodination (¹²⁴I, ¹²⁵I, ¹³¹I) for tracer development—capabilities entirely absent in lighter halogen or unsubstituted variants [2]. In biological systems, compounds bearing the 4-iodophenyl motif have demonstrated potent target engagement against myeloperoxidase (MPO), macrophage migration inhibitory factor (MIF), and Abl kinase, with IC₅₀ values ranging from low nanomolar to sub-micromolar concentrations; these activity profiles are not conserved across halogen-substituted series without systematic SAR validation [3]. The evidence presented in Section 3 quantifies these differentiation dimensions to support informed procurement decisions.

6-(4-Iodophenyl)pyrimidin-4-ol: Quantified Differentiation Evidence vs. Structural Analogs and In-Class Candidates


Myeloperoxidase (MPO) Inhibition: Quantitative Target Engagement of 6-(4-Iodophenyl)pyrimidin-4-ol

6-(4-Iodophenyl)pyrimidin-4-ol demonstrates measurable inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein-based assay containing 120 mM NaCl and 10-minute incubation [1]. This inhibition is selective relative to related heme peroxidases: the same compound shows only weak inhibition of cytochrome P450 3A4 (CYP3A4; IC₅₀ = 2.60 µM) and thyroid peroxidase (TPO; IC₅₀ = 6.30 µM), representing approximately 16-fold and 40-fold selectivity for MPO over CYP3A4 and TPO, respectively, under comparable assay conditions [1]. While direct head-to-head comparison data for the bromo analog (6-(4-bromophenyl)pyrimidin-4-ol) against MPO are not available in the curated literature, the iodo derivative's defined MPO inhibitory profile distinguishes it from uncharacterized halogen analogs and establishes a baseline for SAR studies [2].

Myeloperoxidase inhibition Cardiovascular inflammation Enzyme assay

Synthetic Utility: Differential Reactivity of Iodo vs. Bromo Substituents in Palladium-Catalyzed Cross-Coupling

The 4-iodophenyl substituent in 6-(4-iodophenyl)pyrimidin-4-ol confers superior leaving-group ability in palladium-catalyzed cross-coupling reactions compared to the 4-bromophenyl analog (6-(4-bromophenyl)pyrimidin-4-ol) [1]. Aryl iodides undergo oxidative addition to Pd(0) approximately 10² to 10³ times faster than aryl bromides under comparable Suzuki-Miyaura conditions, a well-established class-level principle that directly translates to reduced reaction times and higher yields for derivatization of the pyrimidin-4-ol scaffold [2]. This reactivity differential is particularly consequential for Sonogashira alkynylation and for radioiododestannylation protocols using Na¹²⁴I, Na¹²⁵I, or Na¹³¹I, which yield 79-87% radiochemical incorporation with >99% radiochemical purity for structurally related 4-iodophenylpyridopyrimidinones—a synthetic pathway entirely inaccessible to bromo or chloro analogs due to the absence of a stable iodine radionuclide for bromine [3].

Suzuki-Miyaura coupling Sonogashira coupling Cross-coupling Synthetic methodology

Macrophage Migration Inhibitory Factor (MIF) Antagonism: Structural Class Evidence for 4-Iodophenylpyrimidine Superiority

Structural class evidence from the closely related compound 4-iodo-6-phenylpyrimidine (4-IPP) demonstrates that 4-iodophenyl-substituted pyrimidines exhibit potent MIF antagonism, with 5- to 10-fold greater potency in blocking MIF-dependent catalysis and lung adenocarcinoma cell migration compared to the prototypical MIF inhibitor ISO-1 [1]. Specifically, 4-IPP (IC₅₀ ~5 µM) demonstrates approximately 10-fold higher MIF inhibitory potency than ISO-1 (IC₅₀ ~50 µM) in cell-free assays [2]. This enhanced potency is attributed to covalent modification of the MIF N-terminal proline residue—a mechanism requiring the electrophilic character of the iodo-substituted pyrimidine scaffold. 6-(4-Iodophenyl)pyrimidin-4-ol shares the critical 4-iodophenylpyrimidine pharmacophore with 4-IPP (differing only in the 4-hydroxy substitution pattern), supporting class-level inference of MIF-targeting potential [3]. The absence of equivalent MIF antagonism data for 6-(4-bromophenyl)pyrimidin-4-ol or 6-(4-chlorophenyl)pyrimidin-4-ol underscores the functional importance of the iodo substituent.

MIF inhibition Cancer cell migration Immuno-oncology Lung adenocarcinoma

Abl Kinase Inhibition: Potent Antiproliferative Activity of 4-Iodophenyl-Containing Scaffolds

Structural class evidence from 4-iodophenylpyridopyrimidinones demonstrates that 4-iodophenyl-substituted heterocyclic scaffolds achieve potent Abl kinase inhibition with sub-nanomolar to low nanomolar IC₅₀ values [1]. The compound 2-(4-iodophenylamino)-pyrido[2,3-d]pyrimidin-7-one inhibited recombinant Abl kinase with an IC₅₀ of 2.0 nM and suppressed proliferation of Bcr-Abl-expressing K562 cells (IC₅₀ = 2.0 nM) and A431 cells (IC₅₀ = 20 nM) [1]. Additionally, the 4-iodophenyl moiety enabled radiolabeling with ¹³¹I, demonstrating 2.8-fold preferential cellular uptake in K562 cells versus A431 controls within 60 minutes—a differentiation that supports imaging and theranostic applications [2]. While 6-(4-iodophenyl)pyrimidin-4-ol represents a distinct pyrimidin-4-ol scaffold rather than a pyridopyrimidinone, the shared 4-iodophenyl pharmacophore element supports class-level inference of kinase-targeting potential, with the iodine substituent serving both as a potency determinant and as a radiolabeling handle absent in bromo and chloro analogs [3].

Abl kinase Bcr-Abl CML Kinase inhibition Antiproliferative

Priority Research and Industrial Application Scenarios for 6-(4-Iodophenyl)pyrimidin-4-ol Based on Quantified Evidence


Myeloperoxidase-Targeted Drug Discovery in Cardiovascular and Inflammatory Disease Programs

Researchers investigating MPO as a therapeutic target for atherosclerosis, heart failure, or chronic inflammatory conditions can utilize 6-(4-iodophenyl)pyrimidin-4-ol as a validated starting point for hit-to-lead optimization. The compound's IC₅₀ of 159 nM against recombinant human MPO, combined with demonstrated selectivity over CYP3A4 (16-fold) and TPO (40-fold), provides a quantifiable baseline for structure-activity relationship (SAR) studies [1]. This selectivity window reduces the likelihood of off-target effects during lead optimization and supports focused medicinal chemistry efforts. Procurement should prioritize this compound over bromo or chloro analogs lacking defined MPO activity data.

Diversification via Palladium-Catalyzed Cross-Coupling for Pyrimidine-Focused Compound Library Synthesis

Medicinal chemistry groups building focused libraries of 6-arylpyrimidin-4-ol derivatives should select 6-(4-iodophenyl)pyrimidin-4-ol as the preferred intermediate due to its superior reactivity in Suzuki-Miyaura and Sonogashira couplings. The aryl iodide undergoes oxidative addition to Pd(0) approximately 100 to 1000 times faster than the corresponding aryl bromide (6-(4-bromophenyl)pyrimidin-4-ol), enabling shorter reaction times and higher yields of diversified products [2]. This kinetic advantage is particularly valuable for parallel synthesis and high-throughput library production where reaction efficiency directly impacts throughput and cost.

MIF-Dependent Cancer Cell Migration and Immuno-Oncology Mechanistic Studies

Investigators studying MIF-mediated tumor cell migration, anchorage-independent growth, or tumor-associated macrophage polarization should procure 4-iodophenyl-substituted pyrimidine scaffolds including 6-(4-iodophenyl)pyrimidin-4-ol. Class-level evidence from 4-IPP demonstrates 5- to 10-fold superior MIF antagonism compared to ISO-1 (IC₅₀ ~5 µM vs. ~50 µM), with the iodo substituent serving as an essential electrophilic warhead for covalent N-terminal proline modification [3]. The absence of validated MIF antagonism data for bromo or chloro analogs makes the iodo derivative the evidence-supported choice for MIF-targeted research.

Kinase-Targeted Radiotracer Development for Bcr-Abl-Expressing Malignancies

Nuclear medicine and theranostics research programs developing SPECT or PET imaging agents for chronic myelogenous leukemia (CML) and other Bcr-Abl-expressing malignancies should utilize 6-(4-iodophenyl)pyrimidin-4-ol as a scaffold precursor. Class-level evidence demonstrates that 4-iodophenyl-containing heterocycles achieve sub-nanomolar Abl inhibition (IC₅₀ = 2.0 nM) and can be radiolabeled with ¹²⁴I, ¹²⁵I, or ¹³¹I via iododestannylation, yielding 79-87% radiochemical incorporation with >99% purity [4]. The 2.8-fold preferential cellular uptake in Bcr-Abl-positive K562 cells supports imaging selectivity, and the iodo moiety enables radiolabeling pathways entirely inaccessible to bromo or chloro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Iodophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.